molecular formula C21H29ClN4O2 B12764714 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride CAS No. 102395-26-6

1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride

Cat. No.: B12764714
CAS No.: 102395-26-6
M. Wt: 404.9 g/mol
InChI Key: FTNAWYIBVIVYHB-UHFFFAOYSA-N
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Description

1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride typically involves multiple steps, including the formation of the spiro linkage and the introduction of functional groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the spiro linkage through cyclization reactions.

    Amidation: Introduction of the carboxamide group through amidation reactions.

    Functional Group Modifications: Introduction of the N,N-dimethyl, 4-oxo, and 8-(4-pentynyl) groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro(4,5)decane Derivatives: Compounds with similar spiro linkage and functional groups.

    Carboxamide Compounds: Compounds containing the carboxamide functional group.

    Phenyl-Substituted Compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

1,3,8-Triazaspiro(4,5)decane-3-carboxamide, N,N-dimethyl-4-oxo-8-(4-pentynyl)-1-phenyl-, hydrochloride is unique due to its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

102395-26-6

Molecular Formula

C21H29ClN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

N,N-dimethyl-4-oxo-8-pent-4-ynyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide;hydrochloride

InChI

InChI=1S/C21H28N4O2.ClH/c1-4-5-9-14-23-15-12-21(13-16-23)19(26)24(20(27)22(2)3)17-25(21)18-10-7-6-8-11-18;/h1,6-8,10-11H,5,9,12-17H2,2-3H3;1H

InChI Key

FTNAWYIBVIVYHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1CN(C2(C1=O)CCN(CC2)CCCC#C)C3=CC=CC=C3.Cl

Origin of Product

United States

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